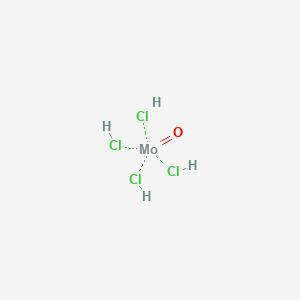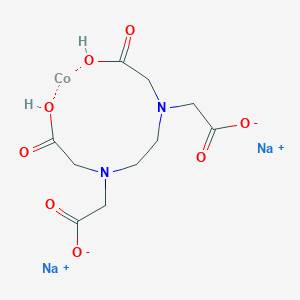
1,4-Bis(dichlorophosphino)benzene
Descripción general
Descripción
“1,4-Bis(dichlorophosphino)benzene” is an organophosphorus compound with the molecular formula C6H4Cl4P2 . It has a molecular weight of 279.8 g/mol . The IUPAC name for this compound is dichloro-(4-dichlorophosphanylphenyl)phosphane .
Synthesis Analysis
The synthesis of 1,4-Bis(dichlorophosphino)benzene can be achieved through the chlorination of 1,2-diphosphinobenzene with PCl5 . This method has been reported to yield high results (93%) despite the high number of P-H functions . This method has also been applied to other phosphanes .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(dichlorophosphino)benzene consists of a benzene ring with two dichlorophosphino groups attached at the 1 and 4 positions . The InChI representation of the molecule is InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H . The Canonical SMILES representation is C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl .
Physical And Chemical Properties Analysis
1,4-Bis(dichlorophosphino)benzene has several computed properties. It has a molecular weight of 279.8 g/mol and an XLogP3-AA value of 4.2 . It has no hydrogen bond donors or acceptors, and it has no rotatable bonds . Its exact mass is 279.851285 g/mol, and its monoisotopic mass is 277.854235 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 12 and a complexity of 118 .
Aplicaciones Científicas De Investigación
Synthesis of Sterically Encumbered Systems : 1,4-Bis(dichlorophosphino)benzene has been used in the synthesis of compounds with two p-phenylene-bridged phosphorus centers. These compounds provide access to novel materials containing low-coordinate phosphorus centers bridged by a sterically encumbered phenylene unit, with potential applications in material science and coordination chemistry (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Facilitating the Synthesis of Pyrrole-Based 1,4-Diphosphabarrelenes : This chemical is crucial in the one-step synthesis of pyrrole-based 1,4-diphosphabarrelenes. These are important for generating polymetallic coordination compounds. The high yields and simplified process highlight its significance in the field of coordination chemistry and complex molecule synthesis (Werra, Wurst, Löwe, & Dielmann, 2023).
Preparation of Phospha-s-triazines : In the field of organic chemistry, 1,4-Bis(dichlorophosphino)benzene has been used in the preparation of phenyl-bridged phospha-s-triazines, which are effective in preventing the degradation of perfluoroalkylether fluids in oxidizing atmospheres in the presence of metals. This application is particularly relevant in the area of materials science and industrial chemistry (Paciorek, Ito, Nakahara, Harris, & Kratzer, 1983).
Synthesis of Organotransition Metal Compounds : It has been utilized in the synthesis of 1,4-bis(alkyldichlorosilyl)benzene, a precursor for bis(silacyclopentadienyl) aromatic systems, which are ligands of organotransition metal compounds. This shows its relevance in organometallic chemistry and materials science (Kong & Ahn, 1997).
Catalysis in Hydroformylation Reactions : 1,4-Bis(dichlorophosphino)benzene-derived compounds have been employed in the catalysis of hydroformylation reactions, demonstrating its application in the field of catalysis and industrial chemistry (Beuken, Lange, Leeuwen, Veldman, Spek, & Feringa, 1996).
Safety And Hazards
1,4-Bis(dichlorophosphino)benzene can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment, including face protection, and to ensure adequate ventilation when handling this compound . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . It is also advised to avoid dust formation .
Direcciones Futuras
Propiedades
IUPAC Name |
dichloro-(4-dichlorophosphanylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHQZYHUJQNOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400493 | |
| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(dichlorophosphino)benzene | |
CAS RN |
10498-56-3 | |
| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)










